1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5N2O2/c14-9-2-1-7(3-10(9)15)12(22)20-4-8(5-20)11(21)19-6-13(16,17)18/h1-3,8H,4-6H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVYAXUNGUQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the azetidine family, which has been associated with various biological effects, including antibacterial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound. For example, detailed spectral data can provide insights into the molecular framework and functional groups present in the compound.
Antibacterial Activity
Azetidine derivatives have shown promising antibacterial activity. In a study evaluating various azetidine compounds, it was noted that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness .
Table 1: Antibacterial Activity of Azetidine Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staph. aureus | 16 µg/mL |
| Target Compound | E. coli | TBD |
| Target Compound | Staph. aureus | TBD |
Anticancer Activity
Research indicates that azetidine derivatives may also possess anticancer properties. For example, certain azetidinones have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanisms often involve inducing apoptosis or disrupting cell cycle progression .
Case Study: Anticancer Evaluation
In a recent study involving azetidine derivatives, one compound demonstrated an EC50 value of 8 µM against H1N1 influenza virus and exhibited significant cytotoxicity in breast cancer cell lines with an IC50 value in the nanomolar range . This points to the potential of compounds like this compound as candidates for further development in cancer therapies.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within bacterial cells or cancerous tissues. The presence of fluorinated groups is believed to enhance lipophilicity and improve membrane permeability, facilitating better interaction with cellular targets .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Anticancer Properties
Research has indicated that azetidine derivatives exhibit significant antiviral and anticancer activities. Compounds similar to 1-(3,4-difluorobenzoyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide have been synthesized and evaluated for their efficacy against various viruses and cancer cell lines. For instance, azetidin-2-ones have shown moderate inhibitory activity against human coronaviruses and influenza viruses, with effective concentrations (EC50) in the micromolar range . Additionally, certain azetidine derivatives have demonstrated antiproliferative activity against breast cancer cell lines at nanomolar concentrations, indicating their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the disruption of cellular processes critical for viral replication or cancer cell proliferation. For instance, they may inhibit specific enzymes or pathways that are essential for the survival of these pathogens or malignancies.
Agrochemical Applications
Insecticidal Activity
The compound has also been investigated for its insecticidal properties. Similar compounds have been reported to possess high insecticidal activity suitable for agricultural applications. For example, a related compound demonstrated effectiveness against various insect pests in agrarian settings . The structural characteristics of this compound suggest it could be optimized for similar applications in pest control.
Formulation Development
The development of formulations containing this compound could lead to improved efficacy in pest management strategies. Understanding its stability and interaction with other components in agrochemical formulations is critical for maximizing its effectiveness.
Materials Science Applications
Polymeric Materials
Emerging studies suggest that fluorinated compounds like this compound can be incorporated into polymer matrices to enhance their properties. The incorporation of such compounds can lead to materials with improved thermal stability and chemical resistance. This is particularly relevant in the development of coatings and films that require durability under harsh environmental conditions.
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral and anticancer agents | Moderate activity against viruses; potent against cancer cells |
| Agrochemicals | Insecticides | High insecticidal activity observed in related compounds |
| Materials Science | Polymer enhancement | Improved thermal stability and chemical resistance |
Chemical Reactions Analysis
Synthetic Pathways and Key Intermediates
The synthesis of azetidine carboxamide derivatives typically involves multi-step processes. For the target compound, key steps likely include:
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Azetidine ring formation via cyclization or [2+2] cycloaddition reactions under catalytic conditions (e.g., Cu(I) or microwave-assisted methods) .
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Introduction of the 3,4-difluorobenzoyl group through nucleophilic acyl substitution or coupling reactions.
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N-Trifluoroethylation using reagents like 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., NaH) .
Table 1: Representative Reaction Conditions for Key Steps
Azetidine Ring
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Stability : The azetidine ring is prone to ring-opening under strongly acidic conditions (e.g., HCl/MeOH) but remains stable in neutral or basic environments .
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Substitution Reactions : Reacts with electrophiles at the nitrogen atom, enabling further functionalization (e.g., alkylation or acylation) .
Carboxamide Group
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Hydrolysis : The carboxamide can undergo hydrolysis in the presence of aqueous HCl or NaOH, yielding the corresponding carboxylic acid or amine.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the carboxamide to a primary amine.
Fluorinated Substituents
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3,4-Difluorobenzoyl : Electron-withdrawing fluorines enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).
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Trifluoroethyl Group : Imparts metabolic stability and lipophilicity; resistant to oxidation under standard conditions .
Catalytic and Stereochemical Considerations
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Kinugasa Reaction : Used to synthesize β-lactam (azetidinone) precursors. Stereochemistry is controlled by reaction conditions (e.g., cis vs. trans isomers form with J₃,₄ coupling constants of 4.5–5.5 Hz) .
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Microwave Assistance : Reduces reaction time from 72 h to 4 h, improving diastereoselectivity for trans-isomers .
Stability Under Biological Conditions
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pH Stability : Stable in physiological pH (7.4) but degrades in acidic lysosomal environments (pH ≤ 5).
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Enzymatic Resistance : The trifluoroethyl group reduces susceptibility to cytochrome P450-mediated oxidation .
Comparative Reactivity with Analogs
| Compound | Key Reactivity Differences | Reference |
|---|---|---|
| N-Cyclopropyl analog | Faster hydrolysis due to less steric hindrance | |
| Phosphorylated azetidinones | Enhanced electrophilicity at phosphorus center |
Industrial-Scale Optimization
-
Continuous Flow Synthesis : Minimizes side reactions in azetidine ring formation.
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Chromatography-Free Purification : Crystallization in ethanol/water mixtures achieves >99% purity.
Comparison with Similar Compounds
Research Findings and Gaps
- Pharmaceutical Potential: Its fluorinated benzamide motif resembles kinase inhibitors (e.g., EGFR inhibitors), where fluorine enhances ATP-binding pocket interactions .
- Agrochemical Utility : The trifluoroethyl group is common in nematicides and herbicides, hinting at possible pesticidal activity .
Critical Knowledge Gaps:
- No data on synthesis, toxicity, or specific biological targets.
- Limited comparative studies on azetidine vs. piperidine/pyrrolidine analogues in fluorinated drug design.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain reflux conditions (70–80°C) during acylation to prevent side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance nucleophilicity .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity (>95%).
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Azetidine-3-carboxylic acid, DCC, HOBt, THF | 65–70 | 90% |
| 2 | 3,4-Difluorobenzoyl chloride, Et₃N, DCM | 80–85 | 95% |
| 3 | 2,2,2-Trifluoroethylamine, EDC, DMAP | 70–75 | 92% |
What analytical techniques are recommended for characterizing this compound?
Q. Basic
- Structural confirmation :
- NMR spectroscopy : ¹⁹F NMR to confirm fluorinated groups (δ -110 to -120 ppm for CF₃; -140 to -150 ppm for difluorobenzoyl) .
- HRMS : Validate molecular formula (e.g., C₁₅H₁₂F₅N₂O₂, [M+H]⁺ = 365.0812).
- Purity assessment :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm .
Q. Advanced
- X-ray crystallography : Resolve stereochemical ambiguities (if applicable) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C expected for fluorinated compounds) .
How does the compound’s stability under varying pH and oxidizing conditions impact experimental design?
Q. Basic
- pH stability :
- Acidic conditions (pH <3) : Hydrolysis of the amide bond may occur; avoid prolonged exposure.
- Basic conditions (pH >10) : Degradation of the trifluoroethyl group is possible. Use buffered solutions (pH 6–8) for biological assays .
- Oxidative stability : Susceptible to radical-mediated degradation. Include antioxidants (e.g., BHT) in storage solutions .
How can computational methods (e.g., DFT, molecular docking) optimize reaction pathways and predict biological activity?
Q. Advanced
- Reaction path prediction :
- Biological target prediction :
- Molecular docking : Screen against kinase or GPCR targets (e.g., MAPK or adenosine A₂A receptor) using AutoDock Vina.
- Pharmacophore modeling : Align fluorinated motifs with known enzyme inhibitors (e.g., fluoroquinolones) .
How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Q. Advanced
- Orthogonal assay validation :
- Compare enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (MTT) to confirm target specificity .
- Structural analogs : Test derivatives (e.g., replacing trifluoroethyl with methyl groups) to isolate structure-activity relationships .
- Statistical DOE : Apply factorial design (e.g., 2³ design) to assess interactions between concentration, pH, and incubation time .
Table 2 : Example DOE for IC₅₀ Variability Analysis
| Factor | Low Level | High Level | Response (IC₅₀, μM) |
|---|---|---|---|
| [Compound] | 1 μM | 10 μM | 2.5 ± 0.3 |
| pH | 6.5 | 7.5 | 3.1 ± 0.5 |
| Temp | 25°C | 37°C | 2.8 ± 0.4 |
What strategies are recommended for investigating the compound’s mechanism of action in enzyme inhibition?
Q. Advanced
- Kinetic studies :
- Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Example: Pre-incubate with target enzyme (e.g., COX-2) and measure values .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (, ) .
- Cryo-EM/X-ray co-crystallization : Resolve compound-enzyme complexes to identify key interactions (e.g., H-bonding with fluorinated groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
